4-Bromo-3-cyclopropoxy-5-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-cyclopropoxy-5-nitropyridine is an organic compound with the molecular formula C8H7BrN2O3 and a molecular weight of 259.06 g/mol . This compound is characterized by a bromine atom at the 4th position, a cyclopropoxy group at the 3rd position, and a nitro group at the 5th position on a pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 4-Bromo-3-cyclopropoxy-5-nitropyridine involves several steps. One common method includes the nitration of 3-cyclopropoxy-4-bromopyridine. The nitration reaction typically uses nitric acid and sulfuric acid as reagents under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-Bromo-3-cyclopropoxy-5-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using reagents like organolithium or organomagnesium compounds.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, where the bromine atom is replaced by a different aryl or vinyl group using palladium catalysts and boron reagents.
Scientific Research Applications
4-Bromo-3-cyclopropoxy-5-nitropyridine is used in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor binding.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-3-cyclopropoxy-5-nitropyridine depends on its application. In chemical reactions, it acts as a substrate that undergoes transformations through various pathways, such as nucleophilic substitution or reduction . The molecular targets and pathways involved are specific to the type of reaction it participates in.
Comparison with Similar Compounds
4-Bromo-3-cyclopropoxy-5-nitropyridine can be compared with other nitropyridine derivatives, such as:
5-Bromo-2-nitropyridine: Similar in structure but differs in the position of the nitro group.
3-Bromo-4-nitropyridine: Another derivative with different substitution patterns.
These compounds share similar reactivity patterns but differ in their specific applications and reactivity due to the position of substituents on the pyridine ring.
Properties
Molecular Formula |
C8H7BrN2O3 |
---|---|
Molecular Weight |
259.06 g/mol |
IUPAC Name |
4-bromo-3-cyclopropyloxy-5-nitropyridine |
InChI |
InChI=1S/C8H7BrN2O3/c9-8-6(11(12)13)3-10-4-7(8)14-5-1-2-5/h3-5H,1-2H2 |
InChI Key |
WIBWZGJCALASJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=CN=C2)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.